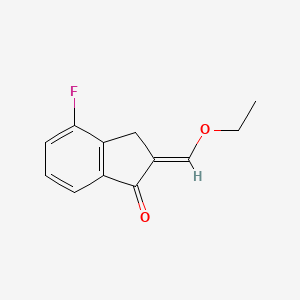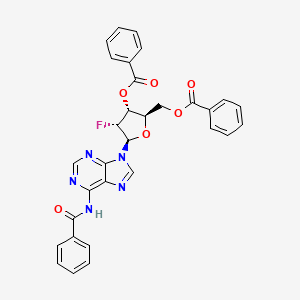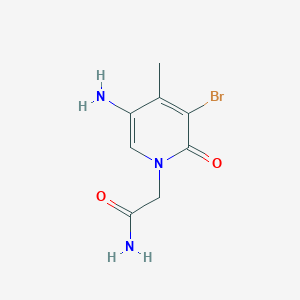
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide is a heterocyclic compound with a pyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amines.
Amination: The amino group at the 5-position can be introduced through nucleophilic substitution reactions using amines.
Acetylation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The acetamide group can also interact with biological molecules through hydrogen bonding.
類似化合物との比較
Similar Compounds
2-(5-Amino-3-chloro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-Amino-3-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(5-Amino-3-iodo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Amino-3-bromo-4-methyl-2-oxo-1,2-dihydropyridin-1-YL)acetamide can impart unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C8H10BrN3O2 |
|---|---|
分子量 |
260.09 g/mol |
IUPAC名 |
2-(5-amino-3-bromo-4-methyl-2-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C8H10BrN3O2/c1-4-5(10)2-12(3-6(11)13)8(14)7(4)9/h2H,3,10H2,1H3,(H2,11,13) |
InChIキー |
DZPMEYWWUBKICZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1N)CC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



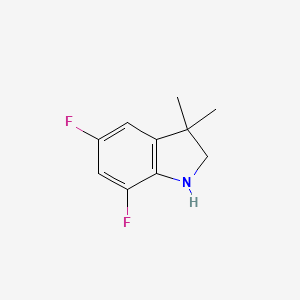
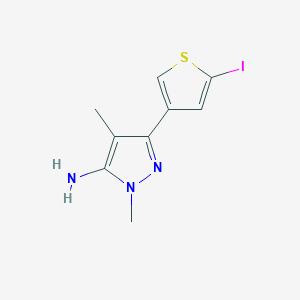
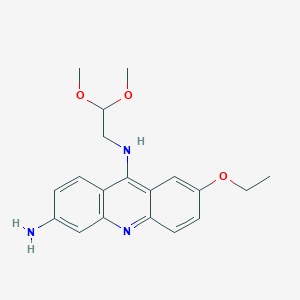
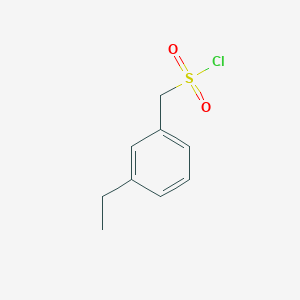
![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
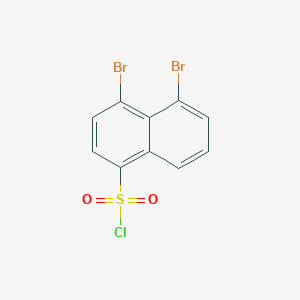
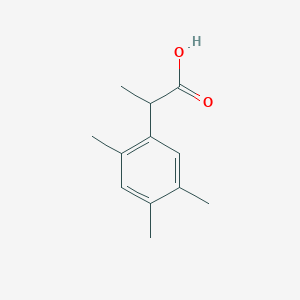
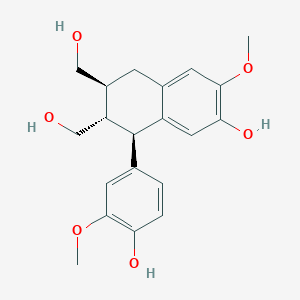
![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
